2-Chloro-3-ethynyl-6-methylpyridine
Overview
Description
2-Chloro-3-ethynyl-6-methylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, an ethynyl group at the third position, and a methyl group at the sixth position on the pyridine ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynyl-6-methylpyridine typically involves multi-step organic reactions. One common method starts with 2-chloro-6-methylpyridine, which undergoes a halogen-metal exchange reaction using a strong base such as n-butyllithium. The resulting intermediate is then treated with an ethynylating agent like ethynylmagnesium bromide to introduce the ethynyl group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethynyl-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Addition: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For instance, substitution with an amine can yield 2-amino-3-ethynyl-6-methylpyridine, while addition of hydrogen bromide can produce 2-chloro-3-bromo-6-methylpyridine.
Scientific Research Applications
2-Chloro-3-ethynyl-6-methylpyridine finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-ethynyl-6-methylpyridine exerts its effects is largely dependent on its chemical reactivity. The ethynyl group can act as a reactive site for further functionalization, while the chlorine atom can be substituted to introduce various functional groups. These modifications can alter the compound’s interaction with biological targets or catalytic systems, influencing its activity and applications.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
3-Ethynylpyridine: Does not have the methyl group, which can affect its reactivity and physical properties.
2-Chloro-3-ethynylpyridine: Similar but lacks the methyl group, which can influence its chemical behavior.
Uniqueness: 2-Chloro-3-ethynyl-6-methylpyridine’s unique combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-chloro-3-ethynyl-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOCIVRSHILTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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